molecular formula C82H92ClN9O18S B12781073 Chrystepin CH CAS No. 80434-87-3

Chrystepin CH

Cat. No.: B12781073
CAS No.: 80434-87-3
M. Wt: 1559.2 g/mol
InChI Key: YZLHKGBLHFSVAR-LLDSLTALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrystepin CH is a chemical compound known for its significant applications in various scientific fields. It is a derivative of penicillin, specifically benzylpenicillin, and is used primarily for its antibacterial properties. This compound is particularly effective against gram-positive bacteria and is often utilized in both medical and veterinary settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrystepin CH is synthesized through the fermentation process involving the Penicillium mold. The primary steps include:

    Fermentation: The Penicillium mold is cultured in a nutrient-rich medium, where it produces benzylpenicillin.

    Extraction: The benzylpenicillin is extracted from the fermentation broth using solvents.

    Purification: The extracted benzylpenicillin is purified through crystallization and filtration processes to obtain this compound in its pure form.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation tanks where the Penicillium mold is grown under controlled conditions. The process is optimized to maximize yield and purity, ensuring the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Chrystepin CH undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify its structure, potentially altering its antibacterial properties.

    Substitution: Substitution reactions can introduce different functional groups, enhancing its efficacy or stability.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Chrystepin CH has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying beta-lactam antibiotics.

    Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.

    Medicine: Employed in the treatment of bacterial infections, particularly those caused by gram-positive bacteria.

    Industry: Utilized in the development of new antibiotics and antibacterial agents.

Mechanism of Action

Chrystepin CH exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and ultimately the death of the bacterial cell. The primary molecular targets are the PBPs, and the pathways involved include the disruption of cell wall synthesis and maintenance.

Similar Compounds:

    Benzylpenicillin: The parent compound of this compound, used for similar antibacterial purposes.

    Ampicillin: A broader-spectrum penicillin derivative.

    Amoxicillin: Another penicillin derivative with enhanced oral bioavailability.

Uniqueness of this compound: this compound is unique due to its specific efficacy against certain strains of gram-positive bacteria and its stability under various conditions. Its synthesis and purification processes also contribute to its high purity and effectiveness compared to other penicillin derivatives.

Properties

80434-87-3

Molecular Formula

C82H92ClN9O18S

Molecular Weight

1559.2 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C35H41N5O5.C33H40N2O9.C14H11ClN2O4S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1-7,19H,(H,17,18)(H2,16,20,21)/t23-,25-,27-,28+,29+,34-,35+;18-,22+,24-,27-,28+,31+;/m11./s1

InChI Key

YZLHKGBLHFSVAR-LLDSLTALSA-N

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

Origin of Product

United States

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